molecular formula C16H21N B8518539 1-(3-Butynyl)-4-benzylpiperidine

1-(3-Butynyl)-4-benzylpiperidine

Cat. No.: B8518539
M. Wt: 227.34 g/mol
InChI Key: IPHNHHOINYUNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Butynyl)-4-benzylpiperidine is a piperidine derivative characterized by a benzyl group at the 4-position and a 3-butynyl substituent at the 1-position. The 3-butynyl group (a propargyl analog) introduces distinct electronic and steric properties, influencing interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

4-benzyl-1-but-3-ynylpiperidine

InChI

InChI=1S/C16H21N/c1-2-3-11-17-12-9-16(10-13-17)14-15-7-5-4-6-8-15/h1,4-8,16H,3,9-14H2

InChI Key

IPHNHHOINYUNHW-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCC(CC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Antiproliferative Activity

  • 3-Butynyl vs. Propargyl/2-Butynyl Groups: In triterpenoid derivatives, 3-butynyl formate substituents exhibited antiproliferative activity comparable to ethyl groups but lower than propargyl groups. For example, monoesters with propargyl substituents (e.g., compound 5a) showed IC₅₀ values 545× more potent than betulin against leukemia cells, whereas 3-butynyl substituents were less effective .
  • Impact of Position : The introduction of a second substituent (e.g., at C-3) often reduced activity, emphasizing the importance of substituent placement .

Enzyme Inhibition

  • α-Glucosidase Inhibition :

    • 4-Benzylpiperidine Derivatives : Compounds 4h (4-methylphenyl with N,N-diphenylamine) and 4j (4-methylphenyl with 4-benzylpiperidine) showed moderate α-glucosidase inhibition (IC₅₀ ~50–100 µM), while morpholine analogs (e.g., 4d–f ) were less active .
    • Methoxyphenyl Derivatives : The 4-methoxyphenyl-4-benzylpiperidine hybrid (4k ) was inactive, indicating that electron-donating groups at certain positions diminish activity .
  • Tyrosinase Inhibition : 4-Benzylpiperidine derivatives coupled with phenylpiperazine (e.g., compound 4b ) demonstrated potent tyrosinase inhibition (IC₅₀ = 3.80 µM), highlighting synergistic effects of hybrid structures .

Receptor Binding and Selectivity

Sigma (σ) Receptors

  • 4-Benzylpiperidine in σ Ligands : The introduction of a benzyl group in compound 8a increased σ₁ receptor affinity (pKiσ₁R = 9.08) due to enhanced lipophilicity, whereas sulfur substitutions (e.g., 15a , 16a ) reduced σ₁R binding .
  • Selectivity Modulation : Replacing oxygen with sulfur in spirocyclic derivatives reversed σ₁/σ₂ selectivity (e.g., 16a showed σ₂R selectivity with 100× reduced σ₁R affinity) .

Triple Reuptake Inhibitors (TRIs)

  • Linker Length Effects: In 4-benzylpiperidine carboxamides, a two-carbon linker between NH and the piperidine moiety enhanced dopamine transporter (DAT) inhibition, converting serotonin-norepinephrine reuptake inhibitors (SNRIs) into TRIs. Three-carbon linkers favored norepinephrine transporter (NET) inhibition (IC₅₀ < 0.1 µM) .

Solubility and Formulation

Data Tables

Table 1: Key Pharmacological Comparisons

Compound Substituent/Structure Activity (IC₅₀ or Ki) Target/Application Source
5a (Propargyl ester) Propynoyloxy at C-28 0.02 µg/mL (CCRF/CEM cells) Antiproliferative
4j 4-Methylphenyl/4-benzylpiperidine 75 µM (α-glucosidase) Diabetes therapy
8a (BS148) 4-Benzylpiperidine pKiσ₁R = 9.08 σ₁/σ₂ receptor modulation
4b Phenylpiperazine hybrid 3.80 µM (Tyrosinase) Cosmetic/pharmaceuticals

Table 2: Physicochemical Properties

Property 4-Benzylpiperidine 1-(3-Butynyl)-4-benzylpiperidine (Inferred)
Boiling Point 424 K @ 2.3 kPa Likely higher due to 3-butynyl group
Solubility in PIB Adhesive <5% w/w Expected similar limitations
Lipophilicity (logP) ~3.5 (estimated) Increased vs. 4-benzylpiperidine

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